molecular formula C6H7N3 B13557451 2-(1H-imidazol-1-yl)propanenitrile

2-(1H-imidazol-1-yl)propanenitrile

Cat. No.: B13557451
M. Wt: 121.14 g/mol
InChI Key: QIOHZPARJQADHX-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)propanenitrile (C₆H₇N₃) is an imidazole-derived nitrile compound characterized by a nitrile group (-CN) attached to the second carbon of a propane chain, which is further substituted by a 1H-imidazol-1-yl group. This structural configuration imparts unique electrophilic and nucleophilic reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-imidazol-1-ylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-6(4-7)9-3-2-8-5-9/h2-3,5-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOHZPARJQADHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)propanenitrile typically involves the reaction of imidazole with a suitable nitrile compound. One common method is the reaction of imidazole with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-imidazol-1-yl)propanenitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, catalysts, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(1H-Imidazol-1-yl)propanenitrile

  • Molecular Formula : C₆H₇N₃ (identical to the 2-substituted isomer).
  • Physical Properties : Colorless crystalline powder, soluble in water and organic solvents at room temperature .
  • Reactivity: Exhibits strong cyano reactivity and electrophilicity, enabling its use in synthesizing imidazole-based compounds. The 3-substituted isomer may display distinct steric and electronic effects compared to the 2-substituted variant due to the nitrile group’s position relative to the imidazole ring.

2-(1H-Imidazol-1-yl)propanenitrile

  • Key Differences: The nitrile group on the central carbon (C2) likely alters solubility and reactivity. For example, proximity to the imidazole ring may enhance conjugation effects or modify hydrogen-bonding capabilities.

Alkyl-Substituted Derivatives

1H-Imidazole-1-propanenitrile, 2-ethyl-archyl- (CAS 568591–00–4)

  • Structure : Incorporates an ethyl-archyl group at the 2-position of the imidazole ring.
  • Applications: Limited data, but alkylation at the imidazole ring may enhance lipophilicity, altering biodistribution in pharmaceutical contexts.

Functionalized Imidazole-Nitrile Hybrids

4-((6-(1H-Imidazol-1-yl)hexyl)oxy)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)benzamide

  • Structure : Combines imidazole, nitrile, and peptide motifs.
  • Synthesis : Prepared via coupling reactions involving imidazole intermediates and nitrile-containing reagents, highlighting the utility of nitrile-imidazole hybrids in constructing complex bioactive molecules .

Comparative Data Table

Property This compound 3-(1H-Imidazol-1-yl)propanenitrile 2-Ethyl-archyl Derivative
Molecular Formula C₆H₇N₃ C₆H₇N₃ Not explicitly provided
Substituent Position C2 of propane chain C3 of propane chain C2 of imidazole ring
Physical State Not reported Colorless crystalline powder Not reported
Solubility Likely polar solvents Water and organic solvents Presumed lipophilic due to ethyl group
Regulatory Status No reported restrictions No reported restrictions EPA reporting required
Key Reactivity Electrophilic nitrile Strong cyano reactivity Modified by alkyl substitution

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